1H and 13C NMR spectra analysis of 3-Bromo-5-fluorophenacyl bromide
1H and 13C NMR spectra analysis of 3-Bromo-5-fluorophenacyl bromide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-5-fluorophenacyl bromide
Introduction
3-Bromo-5-fluorophenacyl bromide (C₈H₅Br₂FO) is a halogenated aromatic ketone, a class of compounds that serve as versatile synthons in organic chemistry. Its utility as a building block in the synthesis of pharmaceuticals and other high-value organic molecules stems from its multiple reactive sites: the α-bromoketone moiety, susceptible to nucleophilic substitution, and the substituted aromatic ring, which can participate in various cross-coupling reactions.[1][2] Given the potential for isomeric byproducts during its synthesis, unambiguous structural verification is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of such molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-fluorophenacyl bromide, detailing the predicted chemical shifts, spin-spin coupling interactions, and spectral patterns. The analysis is grounded in fundamental principles of NMR theory, including the influence of electronegativity, resonance, and through-bond scalar coupling, with particular emphasis on the diagnostic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra, we must first analyze the molecular structure to determine the number of chemically non-equivalent proton and carbon nuclei.
Caption: Structure of 3-Bromo-5-fluorophenacyl bromide with IUPAC numbering.
The molecule possesses a plane of symmetry that renders the two methylene protons on C8 chemically equivalent. Therefore, we anticipate:
-
Four distinct signals in the ¹H NMR spectrum: three for the aromatic protons (H2, H4, H6) and one for the methylene protons (H8).
-
Eight distinct signals in the ¹³C NMR spectrum, as each carbon atom is in a unique chemical environment.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information about the proton framework of the molecule. Aromatic protons typically resonate in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the ring current.[3][4] The exact chemical shifts are modulated by the electronic effects of the ring substituents. The methylene protons, being adjacent to both a carbonyl group and a bromine atom, are also expected to be significantly deshielded.
Chemical Shift (δ) and Electronic Effects
-
-C(O)CH₂Br Group: This group is strongly electron-withdrawing and deactivating, primarily through an inductive effect and resonance (mesomeric) effect. It will deshield the ortho protons (H2, H6) and the para proton (H4).
-
Bromine (-Br): Bromine is electronegative, exerting an inductive electron-withdrawing effect. However, it also possesses lone pairs that can be donated into the ring via resonance, which has a shielding effect, particularly at the ortho and para positions. Overall, its effect is deactivating.
-
Fluorine (-F): Fluorine is the most electronegative element, leading to a strong inductive withdrawal. Like bromine, it has a resonance-donating effect. The interplay of these effects influences the chemical shifts of nearby protons.
Based on these principles, we can predict the relative chemical shifts:
-
H8 (-CH₂Br): These protons are α to a carbonyl group and a bromine atom. This environment causes strong deshielding, placing the signal in the range of 4.4-4.8 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Aromatic Protons (H2, H4, H6): These protons will appear in the aromatic region (~7.0-8.0 ppm). Their precise shifts are a complex sum of the substituent effects. H2 and H6 are both ortho to the electron-withdrawing acyl group, which strongly deshields them. H2 is also meta to both Br and F. H6 is ortho to F and meta to Br. H4 is para to the acyl group and ortho to both Br and F. The strong deshielding from the adjacent fluorine and bromine atoms will likely shift the H4 signal downfield. The H2 and H6 signals will also be downfield due to their position relative to the carbonyl group.
Spin-Spin Coupling (Multiplicity and J-values)
Spin-spin coupling provides through-bond connectivity information. In this molecule, both proton-proton (H-H) and proton-fluorine (H-F) couplings will be observed.
-
H-H Coupling:
-
ortho-coupling (³JHH): Occurs between adjacent protons (e.g., H3-H4). Typically 6-10 Hz.[5]
-
meta-coupling (⁴JHH): Occurs between protons separated by three bonds (e.g., H2-H4, H4-H6). Typically 2-3 Hz.
-
para-coupling (⁵JHH): Occurs between protons on opposite sides of the ring (e.g., H2-H5). Typically 0-1 Hz and often not resolved.[5]
-
-
H-F Coupling: Fluorine (¹⁹F) has a nuclear spin I = 1/2, just like a proton, and it couples to protons.
-
ortho-coupling (³JHF): Typically 5-10 Hz.
-
meta-coupling (⁴JHF): Typically 5-8 Hz.[6]
-
para-coupling (⁵JHF): Typically 1-3 Hz.
-
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Methodologies
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid 3-Bromo-5-fluorophenacyl bromide.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry vial. CDCl₃ is a common first choice for its chemical inertness and minimal signal overlap. [7] * Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm. [8] * Transfer the solution to a 5 mm NMR tube and cap it securely.
-
-
Instrumental Setup & Acquisition:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual "shimming" process to ensure sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements.
-
Acquisition Time (AQ): Set to 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.
-
Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Mode: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set to ~240 ppm to cover the full range of expected carbon signals.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. [9]
-
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) before Fourier Transformation to improve the signal-to-noise ratio.
-
After Fourier Transformation, manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape.
-
Apply a polynomial function to correct any baseline distortions.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the CDCl₃ solvent peak to 77.16 ppm for ¹³C. [8] * For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.
-
Identify the peak positions (chemical shift) for all signals in both spectra and measure the coupling constants.
-
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unequivocal structural confirmation of 3-Bromo-5-fluorophenacyl bromide. The ¹H NMR spectrum is characterized by a singlet for the methylene protons and a complex set of multiplets in the aromatic region, with splitting patterns dictated by both H-H and H-F coupling. The ¹³C NMR spectrum is distinguished by the presence of eight unique carbon signals, including a downfield carbonyl peak and a C-F signal split into a large doublet. The diagnostic C-F coupling constants across one, two, and three bonds provide definitive evidence for the relative positions of the fluorine and other substituents on the aromatic ring, making NMR an indispensable tool for quality control and characterization in a research and drug development setting.
References
-
Ng, S. H., & Sederholm, C. H. (1961). Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. The Journal of Chemical Physics, 35(1), 128-131. Available at: [Link]
-
University of Illinois. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
Glaser, R., et al. (2004). ¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society, 126(13), 4412-4419. Available at: [Link]
-
Mondal, S., et al. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(4), 1-8. Available at: [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]
-
DePue, J. S., et al. (2003). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. The Journal of Organic Chemistry, 68(4), 1547-1550. Available at: [Link]
-
Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available at: [Link]
-
ChemContract Research. (2026). 3-Bromo-5-fluorobenzyl bromide. Available at: [Link]
-
ResearchGate. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Available at: [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available at: [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table PDF. Available at: [Link]
-
Wiley Science Solutions. (n.d.). Phenacyl bromide. In SpectraBase. Available at: [Link]
-
Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift. Available at: [Link]
-
ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) analysis. A. 1H-NMR; B. 13C-NMR; C. DEPT-135 NMR spectrum.... Available at: [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Available at: [Link]
Sources
- 1. chem-contract.com [chem-contract.com]
- 2. 3-BROMOPHENACYL BROMIDE | 18523-22-3 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. rsc.org [rsc.org]
- 9. bhu.ac.in [bhu.ac.in]
